tert-Butyl 5-vinylpicolinate
Description
tert-Butyl 5-vinylpicolinate is a substituted picolinic acid derivative featuring a tert-butyl ester group at the carboxylate position and a vinyl substituent at the 5-position of the pyridine ring. Picolinate esters are widely used in pharmaceuticals, agrochemicals, and polymer chemistry due to their stability and versatility in synthetic transformations .
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
tert-butyl 5-ethenylpyridine-2-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-5-9-6-7-10(13-8-9)11(14)15-12(2,3)4/h5-8H,1H2,2-4H3 |
InChI Key |
HZQXURQTLNGVHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC=C(C=C1)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-vinylpicolinate typically involves the esterification of 5-vinylpicolinic acid with tert-butyl alcohol. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is carried out under mild conditions, making it suitable for substrates that are sensitive to harsher conditions.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-vinylpicolinate can undergo various types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The vinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like vinyl halides.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 5-vinylpicolinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 5-vinylpicolinate involves its interaction with various molecular targets. The vinyl group can undergo polymerization or cross-linking reactions, while the ester group can be hydrolyzed to release the active picolinic acid moiety. These interactions can affect biological pathways and molecular functions .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares tert-butyl 5-vinylpicolinate with structurally related compounds:
Key Observations :
- Reactivity : The vinyl group in this compound is less polar than the formyl group in its analog, favoring addition reactions (e.g., polymerization or cycloadditions) over nucleophilic attacks.
- Stability : The tert-butyl ester group enhances steric protection of the carboxylate, improving stability against hydrolysis compared to methyl or ethyl esters.
- Applications: While tert-butyl 5-formylpicolinate is likely used as an aldehyde precursor in cross-coupling reactions , the vinyl derivative may serve as a monomer in polymer synthesis or a substrate in Heck reactions.
Physicochemical Properties
Notes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
